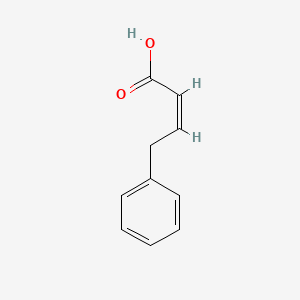

(Z)-4-Phenyl-2-butenoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10O2 |

|---|---|

Molecular Weight |

162.18 g/mol |

IUPAC Name |

(Z)-4-phenylbut-2-enoic acid |

InChI |

InChI=1S/C10H10O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-6,8H,7H2,(H,11,12)/b8-4- |

InChI Key |

SCBUQIQXUBOQAI-YWEYNIOJSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C/C=C\C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)CC=CC(=O)O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of Z 4 Phenyl 2 Butenoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

NMR spectroscopy stands as the cornerstone for the structural elucidation of (Z)-4-Phenyl-2-butenoic acid, offering deep insights into its stereochemistry, carbon backbone, and the spatial relationships between atoms.

The ¹H NMR spectrum is instrumental in confirming the Z-configuration of the double bond in 4-Phenyl-2-butenoic acid. The vicinal coupling constant (³J) between the two olefinic protons (H-2 and H-3) is a direct indicator of their relative geometry. For a Z-isomer, where the protons are cis to each other, the coupling constant is characteristically smaller than that of the corresponding E-isomer (trans protons).

The typical range for a ³Jcis coupling constant in alkenes is between 6 and 14 Hz. In the case of (Z)-4-oxo-4-phenylbut-2-enoic acid, a structurally related compound, the J-value for the Z-isomer is reported to be in the range of 12–14 Hz . For this compound, the olefinic protons would therefore be expected to exhibit a coupling constant within this range, confirming their cis relationship.

The proton at C-2, being alpha to the electron-withdrawing carboxylic acid group, would appear more downfield compared to the proton at C-3. The benzylic protons at C-4 would appear as a doublet, coupled to the olefinic proton at C-3. The aromatic protons of the phenyl group would typically resonate in the range of 7.2-7.5 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~5.8 - 6.2 | d | ~12 |

| H-3 | ~6.3 - 6.8 | dt | ~12, ~7 |

| H-4 (CH₂) | ~3.5 - 3.8 | d | ~7 |

| Phenyl-H | ~7.2 - 7.5 | m | - |

| COOH | ~10 - 12 | br s | - |

| Note: Predicted values are based on general principles and data from analogous compounds. |

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and electronic environment. The carboxyl carbon (C-1) is expected to be the most downfield signal, typically appearing around 170 ppm. The olefinic carbons (C-2 and C-3) will resonate in the alkene region of the spectrum. The benzylic carbon (C-4) and the carbons of the phenyl ring will also have characteristic chemical shifts.

Distortionless Enhancement by Polarization Transfer (DEPT) analysis is a crucial technique used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show CH and CH₃ signals as positive peaks, while CH₂ signals would appear as negative peaks. Quaternary carbons, such as the carboxyl carbon and the substituted aromatic carbon, would be absent in a DEPT-135 spectrum. This allows for the unambiguous assignment of each carbon in the backbone of this compound.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 |

| C-1 (COOH) | ~170 | Absent |

| C-2 (=CH) | ~120 | Positive |

| C-3 (=CH) | ~145 | Positive |

| C-4 (CH₂) | ~35 | Negative |

| Phenyl C (ipso) | ~140 | Absent |

| Phenyl C (o, m, p) | ~126 - 129 | Positive |

| Note: Predicted values are based on general principles and data from analogous compounds. |

To gain a more profound understanding of the molecular structure, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between nuclei, providing information about through-bond connectivity and through-space proximity.

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the olefinic protons H-2 and H-3, confirming their vicinal relationship. Furthermore, a correlation would be observed between the olefinic proton H-3 and the benzylic protons at C-4, establishing the connectivity of the butenoic acid chain. The aromatic protons would also show correlations amongst themselves, aiding in their specific assignment.

HSQC and HMBC are powerful heteronuclear 2D NMR experiments that correlate proton signals with carbon signals. An HSQC spectrum shows correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling). This allows for the direct assignment of the protonated carbons in the molecule.

The HMBC experiment, on the other hand, reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, in this compound, the olefinic proton H-2 would show an HMBC correlation to the carboxyl carbon C-1, and the benzylic protons at C-4 would show correlations to the olefinic carbons C-2 and C-3, as well as to the ipso-carbon of the phenyl ring.

NOESY and ROESY experiments are essential for determining the stereochemistry and conformation of a molecule by identifying protons that are close to each other in space, irrespective of whether they are coupled through bonds. The Nuclear Overhauser Effect (NOE) is distance-dependent, with stronger signals observed for protons that are in closer proximity.

For this compound, a strong NOE would be expected between the olefinic protons H-2 and H-3, as they are on the same side of the double bond. This observation would provide definitive proof of the Z-configuration. Additionally, NOE correlations between the benzylic protons at C-4 and the ortho-protons of the phenyl ring would help to define the preferred conformation of the phenyl group relative to the butenoic acid chain. ROESY is often used for medium-sized molecules where the NOE may be close to zero, and it provides similar through-space correlation information.

Dynamic NMR Studies for Rotational Barriers and Interconversion Phenomena

While specific dynamic Nuclear Magnetic Resonance (NMR) studies for this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on structurally related compounds, such as cinnamic acid and its derivatives. scielo.org.mxuva.es Dynamic NMR is a powerful technique for investigating phenomena like the restricted rotation around single bonds, which can lead to the existence of different conformers or rotamers. researchgate.netresearchgate.net

For this compound, rotational barriers would likely be associated with two key single bonds: the C-C bond between the phenyl ring and the adjacent methylene (B1212753) group (Cα-Cβ) and the C-C bond between the alkene and the carboxyl group (C2-C3). Rotation around the Cα-Cβ bond determines the orientation of the phenyl ring relative to the butenoic acid chain. Studies on similar molecules have shown that the energy barrier for this type of rotation can be determined by monitoring changes in the NMR spectra at different temperatures. researchgate.net At low temperatures, where the interconversion between rotamers is slow on the NMR timescale, distinct signals for each conformer might be observed. As the temperature increases, these signals broaden and eventually coalesce into a single time-averaged signal, from which the free energy of activation (ΔG‡) for the rotation can be calculated. researchgate.net

Advanced Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The exact mass of this compound (C₁₀H₁₀O₂) can be calculated and compared to the experimentally determined value for unambiguous formula confirmation. scielo.org.mxnih.gov

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₂ | PubChem nih.gov |

| Monoisotopic Mass | 162.068080 Da | ChemSpider chemspider.com, PubChem nih.gov |

| Average Mass | 162.188 Da | ChemSpider chemspider.com |

Key fragmentation pathways for the molecular ion [M]⁺˙ at m/z 162 would likely include:

Loss of the carboxyl group (•COOH): Cleavage of the bond adjacent to the carbonyl group could lead to the loss of a carboxyl radical (45 Da), resulting in a fragment ion at m/z 117. libretexts.org

Decarboxylation (loss of CO₂): Loss of a neutral carbon dioxide molecule (44 Da) from the molecular ion is a common fragmentation for carboxylic acids, which would produce an ion at m/z 118. nih.gov

Benzylic cleavage: Cleavage of the bond between the methylene group and the double bond is highly favorable due to the formation of a stable benzyl (B1604629) cation or tropylium (B1234903) ion at m/z 91. This is a very common fragmentation pattern for compounds containing a phenylethyl moiety.

McLafferty Rearrangement: While less common for this specific structure, a rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage could occur.

A plausible fragmentation pattern is detailed in the table below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Probable Fragment Structure/Identity |

| 162 | 117 | •COOH (45 Da) | [C₉H₉]⁺ |

| 162 | 91 | C₄H₅O₂ (71 Da) | [C₇H₇]⁺ (Tropylium ion) |

| 117 | 91 | C₂H₂ (26 Da) | [C₇H₇]⁺ (Tropylium ion) |

Ion Mobility-Mass Spectrometry (IM-MS) is an advanced technique that separates ions not only by their mass-to-charge ratio but also by their size, shape, and charge distribution (collision cross-section, CCS). acs.org This makes it particularly powerful for differentiating between isomers (structural, geometric, and conformational) that are indistinguishable by conventional mass spectrometry alone. acs.orgusask.ca

For this compound, IM-MS could be employed to:

Separate it from its (E)-isomer: The (Z) and (E) isomers have identical masses but different three-dimensional shapes. The more compact isomer would be expected to have a smaller CCS and drift through the ion mobility cell faster than the more elongated isomer.

Distinguish it from positional isomers: Other isomers like 4-Phenyl-3-butenoic acid would also be separable. nist.gov

Provide conformational insights: Different stable conformers of the (Z)-isomer, if they exist in the gas phase, could potentially be separated, providing experimental evidence for the shapes predicted by computational studies. acs.org

Studies on similar isomeric systems, such as chlorogenic acids, have successfully demonstrated the utility of ion mobility for separating and identifying isomers based on their distinct drift times, even when their MS/MS fragmentation patterns are very similar. usask.caresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Fingerprinting

The spectrum of this compound is dominated by characteristic vibrations from its carboxylic acid and phenyl functional groups. mdpi.com

Carboxylic Acid Group:

O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch is typically found in the range of 1720-1680 cm⁻¹. Conjugation with the C=C double bond is expected to shift this band to a lower wavenumber.

C-O Stretch and O-H Bend: These vibrations often appear coupled and give rise to bands in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions. The O-H in-plane bend is also associated with a band around 920 cm⁻¹.

Phenyl Moiety:

Aromatic C-H Stretch: These absorptions typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). researchgate.net

Aromatic C=C Stretch: The phenyl ring gives rise to characteristic skeletal vibrations, appearing as a series of bands in the 1600-1450 cm⁻¹ region.

C-H Out-of-Plane Bending: Strong absorption bands in the 770-730 cm⁻¹ and 710-690 cm⁻¹ region are indicative of a monosubstituted benzene (B151609) ring.

The table below summarizes the expected key vibrational frequencies.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Broad |

| Phenyl Ring | Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |

| Alkene | Olefinic C-H Stretch | ~3020 | Medium |

| Carboxylic Acid | C=O Stretch | 1720 - 1680 | Strong |

| Phenyl Ring & Alkene | C=C Stretch | 1650 - 1450 | Medium to Weak |

| Phenyl Ring | C-H Out-of-Plane Bend | 770 - 690 | Strong |

Identification of Z-Olefinic Vibrations

The geometry of the carbon-carbon double bond in this compound is a defining feature of its structure. Vibrational spectroscopy, such as Infrared (IR) and Raman spectroscopy, provides insight into the characteristic vibrations of this Z-olefin. The cis-configuration of the substituents on the C=C double bond influences its vibrational modes.

In IR spectroscopy, the C=C stretching vibration for a cis-disubstituted alkene typically appears in the region of 1630-1660 cm⁻¹. This peak can sometimes be weak or of medium intensity. The C-H out-of-plane bending vibration for a Z-alkene is particularly characteristic, often appearing as a strong band around 675-730 cm⁻¹. While specific spectral data for this compound is not widely published, analysis of related α,β-unsaturated carboxylic acids supports these expected ranges. For comparison, the IR spectrum of the related compound (E)-4-aryl-4-oxo-2-butenoic acid shows a C=C stretch at 1630 cm⁻¹ mdpi.com.

In ¹H NMR spectroscopy, the cis-relationship of the olefinic protons is definitively confirmed by the coupling constant (J-value). For Z-isomers, the coupling constant between the vinyl protons typically ranges from 6–12 Hz, which is significantly smaller than the 12–18 Hz range observed for the corresponding E-isomers sunway.edu.my.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the material's physical and chemical properties. Although a specific crystal structure determination for this compound is not available in published literature, the principles of the analysis can be understood from studies on closely related compounds.

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Packing Arrangements

Single crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. If a suitable single crystal can be grown, this technique can unambiguously determine the molecule's connectivity, conformation, and, for chiral molecules, its absolute stereochemistry. Furthermore, it reveals the intricate details of the crystal packing, including hydrogen bonding and other non-covalent interactions.

Carboxylic acids like this compound have a strong tendency to form hydrogen-bonded dimers in the solid state. Typically, the carboxylic acid groups of two molecules interact via a pair of O–H···O=C hydrogen bonds, creating a characteristic centrosymmetric ring motif. This dimerization is a common feature observed in the crystal structures of many carboxylic acids. researchgate.net For example, the crystal structure of 4-[(4-chlorophenyl)carbamoyl]butanoic acid shows that supramolecular tapes are formed, mediated by carboxylic acid-O–H···O(carbonyl) hydrogen bonding. gatech.edu

Table 1: Illustrative Single Crystal X-ray Diffraction Data for a Related Compound, 4,4,4-Trifluoro-trans-2-butenoic acid researchgate.net Note: This data is for a related compound and serves as an example of the parameters determined by SCXRD.

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₃F₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.8280 (2) |

| b (Å) | 9.8064 (2) |

| c (Å) | 10.1768 (2) |

| β (°) | 94.307 (1) |

| Volume (ų) | 1077.56 (4) |

| Z (Molecules per unit cell) | 8 |

| Key Intermolecular Interaction | Hydrogen-bonded dimers between carboxylic acid groups |

Powder X-ray Diffraction for Polymorphic Forms and Phase Analysis

Powder X-ray diffraction (PXRD) is a powerful tool for analyzing polycrystalline materials. It is particularly important for identifying different crystalline forms, known as polymorphs, which can have distinct physical properties. Each polymorphic form of a compound produces a unique diffraction pattern, acting as a "fingerprint" for that specific crystal structure. acs.org

The PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). By comparing the PXRD pattern of a bulk sample of this compound to patterns calculated from known single crystal structures or to reference patterns of known phases, one can perform phase identification and assess the sample's purity. acs.org Although no specific polymorph studies on this compound are documented, PXRD would be the primary technique used to screen for and characterize such forms if they exist. This analysis is crucial in pharmaceutical and materials science, as different polymorphs can exhibit different solubility, stability, and bioavailability.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives and Conformational Studies in Solution

While this compound itself is achiral, the introduction of a chiral center would give rise to enantiomers that can be studied using chiroptical techniques like Electronic Circular Dichroism (ECD). ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is highly sensitive to the three-dimensional arrangement of atoms and is invaluable for determining the absolute configuration and solution-state conformation of chiral molecules. researchgate.net

For instance, a chiral derivative, such as this compound with a stereocenter in the phenyl group or created through an addition reaction, would be ECD active. The resulting ECD spectrum, characterized by positive or negative peaks (known as Cotton effects), provides a unique signature of the molecule's stereochemistry.

Studies on related systems demonstrate the utility of this approach. The metabolism of 4-phenyl-2-butenoic acid by the enzyme peptidylglycine α-hydroxylating monooxygenase (PHM) generates chiral hydroxylated products, such as 2-hydroxy-4-phenyl-3-butenoic acid and 4-hydroxy-4-phenyl-2-butenoic acid. While one enantiomer is favored, the lack of absolute stereospecificity suggests that ECD could be used to quantify the enantiomeric excess and study the conformation of these products in solution. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of the chromophores (the phenyl ring and the conjugated carboxylic acid) and can be correlated with a specific enantiomer's structure, often with the aid of quantum chemical calculations.

Chemical Reactivity and Mechanistic Investigations of Z 4 Phenyl 2 Butenoic Acid

Reactions at the Carbon-Carbon Double Bond

The reactivity of the C2-C3 double bond is significantly modulated by the electron-withdrawing nature of the adjacent carboxylic acid. This deactivation towards electrophilic attack, coupled with the steric hindrance imposed by the Z geometry, presents unique mechanistic pathways compared to non-conjugated or E-isomeric alkenes.

While the conjugated system deactivates the double bond towards electrophiles, addition reactions can still proceed, often under forcing conditions or via alternative mechanisms.

Hydration: Acid-catalyzed hydration of (Z)-4-phenyl-2-butenoic acid is predicted to follow a pathway influenced by the stability of the carbocation intermediate. Protonation of the alkene would preferentially occur at the C2 position to generate a tertiary carbocation at C3, which is stabilized by the adjacent phenyl group (benzylic stabilization). Subsequent nucleophilic attack by water would yield 3-hydroxy-4-phenylbutanoic acid. An alternative pathway, common for α,β-unsaturated carbonyls, is a conjugate (Michael) addition of water, which would also lead to the same hydroxylated product after tautomerization.

Halogenation: The addition of halogens, such as bromine (Br₂), across the double bond proceeds via a cyclic halonium ion intermediate. The reaction is typically slower than with isolated alkenes due to the electron-poor nature of the double bond. The addition is stereospecifically anti, resulting in the formation of a racemic mixture of (2R,3S)- and (2S,3R)-2,3-dibromo-4-phenylbutanoic acid. The Z configuration of the starting material directly dictates the relative stereochemistry of the resulting dihalide.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr) follows Markovnikov's rule. The proton adds to the C2 carbon, forming the more stable benzylic carbocation at C3. The subsequent attack by the bromide anion yields 3-bromo-4-phenylbutanoic acid as the major product.

The electron-deficient nature of the double bond makes this compound an excellent dienophile for cycloaddition reactions.

Diels-Alder Reactions: In a [4+2] cycloaddition, this compound can react with electron-rich dienes, such as 1,3-butadiene (B125203) or cyclopentadiene. The reaction proceeds to form a cyclohexene (B86901) derivative. The stereochemistry of the dienophile is retained in the product, meaning the benzyl (B1604629) group and the carboxylic acid group will be cis to each other on the newly formed ring. The reaction typically favors the endo product due to secondary orbital interactions, although the exo product may be thermodynamically favored.

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are characteristic of α,β-unsaturated carbonyl compounds. Upon UV irradiation, this compound can dimerize to form substituted cyclobutane (B1203170) rings (truxinic or truxillic acid analogues). The regiochemistry (head-to-head vs. head-to-tail) and stereochemistry of the resulting cyclobutane dicarboxylic acids depend on the orientation of the molecules in the crystal lattice (for solid-state reactions) or solvent environment.

The double bond can participate in reactions involving radical intermediates.

Radical Addition: In the presence of a radical initiator like peroxides, the addition of HBr proceeds via an anti-Markovnikov mechanism. A bromine radical adds to the C2 position to generate the more stable benzylic radical at C3. This intermediate then abstracts a hydrogen atom from HBr to yield 2-bromo-4-phenylbutanoic acid.

Polymerization: this compound can serve as a monomer in radical polymerization. Using initiators such as azobisisobutyronitrile (AIBN), it can form a polymer with a poly(acrylic acid)-type backbone. The repeating unit would be -[CH(COOH)-CH(CH₂Ph)]n-. The significant steric bulk of the benzyl group and the constraints of the Z-geometry may hinder the propagation step, potentially leading to polymers with lower molecular weights or requiring specific polymerization conditions compared to less substituted monomers like acrylic acid.

The selective reduction of the carbon-carbon double bond is a common and efficient transformation. This is typically achieved through catalytic hydrogenation using molecular hydrogen (H₂) and a heterogeneous metal catalyst. Under mild to moderate conditions, the olefinic bond can be reduced without affecting the carboxylic acid or the aromatic phenyl ring. The product of this reaction is 4-phenylbutanoic acid.

| Catalyst | Hydrogen Pressure | Solvent | Temperature | Typical Outcome |

|---|---|---|---|---|

| 10% Pd/C (Palladium on Carbon) | 1 - 4 atm | Ethanol (B145695), Ethyl Acetate (B1210297) | 25 °C | High yield reduction to 4-phenylbutanoic acid. |

| PtO₂ (Adams' Catalyst) | 1 - 3 atm | Acetic Acid | 25 °C | Efficient reduction of the C=C bond. Harsher conditions may lead to ring reduction. |

| Rh/Al₂O₃ (Rhodium on Alumina) | 3 - 5 atm | Methanol (B129727) | 25 - 50 °C | Effective for C=C bond reduction; known for selectivity under mild conditions. |

Olefin Metathesis: The double bond of this compound can participate in olefin metathesis reactions catalyzed by ruthenium-based (e.g., Grubbs' catalyst) or molybdenum-based (e.g., Schrock catalyst) complexes. A self-metathesis reaction would lead to the formation of (Z,Z)-1,4-diphenyl-2-butene and (Z)-2-butenedioic acid (maleic acid), with ethylene (B1197577) as a volatile byproduct. Cross-metathesis with other olefins is also a viable pathway to generate novel unsaturated structures.

Z/E Isomerization: The Z-isomer is generally the thermodynamically less stable isomer compared to its E (trans) counterpart due to steric strain between the bulky phenyl and carboxyl substituents. Isomerization to the more stable (E)-4-phenyl-2-butenoic acid can be induced by several methods:

Photochemical Isomerization: Exposure to UV light can promote a π → π* electronic transition, allowing for rotation around the central C2-C3 bond, followed by relaxation to a thermodynamic mixture of Z and E isomers.

Catalytic Isomerization: Traces of acid, base, or radical species (e.g., iodine with light) can catalyze the equilibration to the more stable E-isomer.

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety undergoes a range of standard transformations, largely independent of the conjugated double bond, to produce esters, amides, acid chlorides, and alcohols.

| Reaction Type | Reagent(s) | Product | Notes |

|---|---|---|---|

| Fischer Esterification | Methanol (CH₃OH), H₂SO₄ (cat.) | Methyl (Z)-4-phenyl-2-butenoate | Equilibrium reaction driven by removal of water or use of excess alcohol. |

| Acid Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | (Z)-4-phenyl-2-butenoyl chloride | Creates a highly reactive intermediate for amide or ester synthesis. |

| Amide Formation | 1. SOCl₂ 2. Ammonia (B1221849) (NH₃) | (Z)-4-phenyl-2-butenamide | Typically proceeds via an activated intermediate like the acid chloride. |

| Reduction (Complete) | Lithium Aluminum Hydride (LiAlH₄), then H₃O⁺ | 4-phenyl-1-butanol | LiAlH₄ is a powerful reducing agent that reduces both the carboxylic acid and the conjugated C=C bond. |

| Reduction (Selective) | Borane-tetrahydrofuran complex (BH₃·THF), then H₃O⁺ | (Z)-4-phenyl-2-buten-1-ol | Borane can selectively reduce the carboxylic acid to a primary alcohol while leaving the C=C bond intact. |

Esterification and Amidation Reactions for Derivative Synthesis

The carboxylic acid group of this compound is readily converted into esters and amides, which are common derivatives in synthetic chemistry.

Esterification: The synthesis of esters from this compound can be achieved through standard acid-catalyzed esterification (Fischer esterification). This typically involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. For instance, the reaction with ethanol yields ethyl (Z)-4-phenyl-2-butenoate. chemimpex.com This conversion is fundamental for creating derivatives with altered solubility and for use as intermediates in further synthetic steps.

Amidation: The formation of amides from this compound generally requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. Common methods involve the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or converting the acid to a more reactive intermediate, such as an acid chloride. The reaction of the activated acid with a primary or secondary amine yields the corresponding N-substituted amide. For example, related maleamic acids are formed from maleic anhydride (B1165640) and anilines. cymitquimica.comcymitquimica.com

| Reaction Type | Reagent(s) | Product Class | General Conditions |

| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester | Reflux |

| Amidation | Amine (e.g., R-NH₂), Coupling Agent (e.g., DCC) | Amide | Anhydrous solvent, Room temperature |

| Amidation | 1. Thionyl Chloride (SOCl₂) 2. Amine (e.g., R-NH₂) | Amide | Two-step process |

Reduction to Alcohols and Aldehydes

The carboxylic acid and the alkene functional groups can both be targeted for reduction, with the outcome depending on the choice of reducing agent and reaction conditions.

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid group to a primary alcohol, yielding (Z)-4-phenylbut-2-en-1-ol. ncert.nic.in This reaction typically proceeds in an anhydrous ether solvent. The carbon-carbon double bond may also be reduced by LiAlH₄ under certain conditions, though it is generally less reactive than the carboxyl group. Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) under hydrogen gas can reduce both the alkene and the carboxylic acid, ultimately yielding 4-phenylbutan-1-ol. acs.org

Reduction to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is a more challenging transformation that requires milder, more selective reagents to prevent over-reduction to the alcohol. acs.org A common strategy involves a two-step process: first, the carboxylic acid is converted to an acid chloride using a reagent like thionyl chloride (SOCl₂). The resulting acid chloride can then be reduced to the aldehyde, (Z)-4-phenyl-2-butenal, using a poisoned catalyst in a process known as the Rosenmund reduction (H₂, Pd/BaSO₄) or by using specific hydride reagents like lithium tri-tert-butoxyaluminum hydride. ncert.nic.in

| Target Product | Reagent(s) | Functional Group Transformation |

| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | -COOH → -CH₂OH |

| Saturated Alcohol | H₂, Palladium on Carbon (Pd/C) | -CH=CH-COOH → -CH₂-CH₂-CH₂OH |

| Aldehyde | 1. SOCl₂ 2. H₂, Pd/BaSO₄ (Rosenmund) | -COOH → -COCl → -CHO |

Decarboxylation Pathways and Mechanisms

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a fundamental reaction in organic chemistry. researchgate.netacs.org For simple aliphatic carboxylic acids, this transformation typically requires high temperatures. The stability of the intermediate carbanion formed upon C-C bond cleavage is a key factor; stabilization often requires an electron-withdrawing group at the β-position. acs.org

In the case of this compound, there is no β-keto or similar activating group, making direct thermal decarboxylation difficult. However, several mechanistic pathways could be envisioned under specific catalytic conditions:

Oxidative Decarboxylation: This pathway involves an oxidant and often proceeds via radical intermediates. Copper-catalyzed systems have been shown to effect the decarboxylative elimination of aromatic propionic acids to form styrenes. chemrxiv.org A similar mechanism applied to this compound could potentially lead to the formation of stilbene (B7821643) derivatives, although this is speculative.

Radical Decarboxylation: Homolytic cleavage of the C-CO₂H bond can be initiated by radical initiators or via photoredox catalysis. acs.org The resulting vinyl radical would be highly reactive.

Enzymatic Decarboxylation: In biosynthesis, decarboxylase enzymes operate through diverse, highly efficient mechanisms, often employing cofactors like thiamine (B1217682) pyrophosphate (TPP) or pyridoxal (B1214274) 5'-phosphate (PLP) to stabilize intermediates. researchgate.netacs.org

Mechanistic studies on related compounds suggest that pathways can be initiated by activation at the benzylic position, followed by radical decarboxylation. chemrxiv.org

Formation of Acid Halides, Anhydrides, and Active Esters

Conversion of the carboxylic acid to more reactive intermediates is a cornerstone of its synthetic utility.

Acid Halides: (Z)-4-Phenyl-2-butenoyl chloride can be synthesized by treating the parent carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive acyl halide serves as a precursor for the synthesis of esters, amides, and for use in Friedel-Crafts acylation reactions.

Anhydrides: Symmetrical anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, typically using a strong dehydrating agent like phosphorus pentoxide (P₂O₅) or by reacting the acid chloride with the carboxylate salt. The formation of a cyclic anhydride from this compound itself is not possible due to the geometry, but it can form mixed anhydrides. For example, reaction with another acid chloride or with ethyl chloroformate can generate a mixed anhydride, which is a useful activated species for amidation. rsc.org

Active Esters: Active esters are derivatives designed to be good leaving groups, facilitating nucleophilic acyl substitution. They are commonly used in peptide synthesis and for forming amide bonds under mild conditions. Active esters of this compound can be prepared by reacting the acid with compounds like N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as DCC.

Reactivity of the Phenyl Moiety

The phenyl group of this compound can participate in reactions characteristic of aromatic rings, allowing for further functionalization of the molecule.

Electrophilic Aromatic Substitution Reactions

The butenoic acid side chain attached to the benzene (B151609) ring acts as an activating, ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions. ncert.nic.in This is because the alkyl portion of the chain is electron-donating. Consequently, electrophiles will preferentially add to the positions ortho and para to the substituent.

| Reaction Type | Reagent(s) | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | (Z)-4-(2-Nitrophenyl)-2-butenoic acid and (Z)-4-(4-Nitrophenyl)-2-butenoic acid |

| Halogenation | Br₂, FeBr₃ | (Z)-4-(2-Bromophenyl)-2-butenoic acid and (Z)-4-(4-Bromophenyl)-2-butenoic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | (Z)-4-(4-Acylphenyl)-2-butenoic acid (para product often predominates due to sterics) |

These reactions provide a pathway to introduce a handle, such as a halogen, onto the phenyl ring, which can then be used in subsequent cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions on Phenyl Halides (if applicable for derivatives)

Once a halogen atom (e.g., Br, I) is installed on the phenyl ring via electrophilic aromatic substitution, the resulting aryl halide derivative of this compound becomes a suitable substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comuwindsor.ca

Suzuki-Miyaura Coupling: This reaction couples the aryl halide derivative with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. uwindsor.cabeilstein-journals.org This method is highly versatile for creating new C-C bonds, allowing for the synthesis of biaryl compounds or the introduction of alkyl or vinyl groups.

Heck Reaction: The Heck reaction couples the aryl halide with an alkene. While the parent molecule already contains an alkene, this reaction would be performed on a halogenated derivative to couple it with a different alkene, further elaborating the molecular structure. sigmaaldrich.com

Sonogashira Coupling: This reaction involves the coupling of the aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. It is a reliable method for synthesizing aryl-alkyne structures. sigmaaldrich.com

| Coupling Reaction | Substrates | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Aryl-X + R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl-R |

| Heck | Aryl-X + Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃) | Aryl-Alkene |

| Sonogashira | Aryl-X + Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Aryl-Alkyne |

These cross-coupling strategies significantly expand the synthetic utility of this compound, enabling the construction of complex molecular architectures built upon its basic framework.

Stereochemical Implications in Reaction Pathways

The (Z)-geometry of the double bond is a critical stereochemical feature that influences the approach of reagents and the stereochemistry of the resulting products.

The preservation or inversion of the (Z)-configuration is a key consideration in reactions involving the double bond. Certain synthetic manipulations are designed to proceed with high stereochemical fidelity. For instance, in transformations such as bromoalkoxylation, the (Z)-configuration of the butenoic acid can be preserved. The treatment of 4-phenyl-2-butenoic acid with bromine in acetic acid yields a 2,3-dibromo-4-phenylbutanoic acid intermediate. Subsequent elimination mediated by a mild base, like triethylamine (B128534) at low temperatures, can regenerate the double bond while retaining the original (Z)-stereochemistry. smolecule.com

In contrast, other reactions can lead to a mixture of stereoisomers or complete inversion, depending on the mechanism. Asymmetric hydrogenation provides a clear example of how reaction mechanisms can dictate stereochemical outcomes. In a study on the closely related compound (Z)-3-phenyl-2-butenoic acid, hydrogenation with a Ruthenium-BINAP catalyst resulted in the formation of both (S) and (R) enantiomers of the product. researchgate.net The investigation revealed that the major (S) enantiomer and the minor (R) enantiomer were formed through different catalytic cycles, demonstrating that multiple pathways with distinct stereoselectivities can operate concurrently. researchgate.net This highlights that the stereochemical fate (retention vs. inversion) is not inherent to the molecule but is a function of the specific reagents and conditions employed.

The development of reactions that selectively produce one stereoisomer over others is a central goal in modern organic synthesis. For α,β-unsaturated acids like this compound, enantioselective hydrogenation of the carbon-carbon double bond is a key transformation.

Research into the asymmetric hydrogenation of prochiral α,β-unsaturated carboxylic acids has led to highly effective catalytic systems. The hydrogenation of (Z)-3-phenyl-2-butenoic acid, an analogue of the title compound, using a Ru(CH₃COO)₂[(R)-binap] catalyst in methanol, yields (S)-3-phenylbutanoic acid as the major product with high enantiomeric excess. researchgate.net This enantioselectivity arises from the chiral environment created by the BINAP ligand, which directs the hydrogen addition to one face of the double bond. The study found that the reaction proceeds with an enantiomeric ratio of up to 97:3 in favor of the S-enantiomer. researchgate.net

Strategies for the stereoselective synthesis of the (Z)-isomer itself often employ methods like the Horner-Wadsworth-Emmons (HWE) reaction. smolecule.com By selecting appropriate phosphonate (B1237965) reagents and reaction conditions, the HWE reaction can favor the formation of the (Z)-alkene, which can then be hydrolyzed to the desired carboxylic acid. rsc.org

Kinetic and Thermodynamic Aspects of Reactions

The rate and feasibility of reactions involving this compound are governed by kinetic and thermodynamic parameters. While specific data for this exact compound is sparse, studies on structurally similar molecules, particularly 4-oxo-4-phenylbutanoic acids, provide valuable insights into these aspects.

Kinetic studies measure how reaction conditions influence the rate of a chemical transformation. For the related class of 4-oxo-4-phenylbutanoic acids, oxidation reactions have been kinetically investigated. researchgate.netderpharmachemica.com In the oxidation of 4-oxo-4-phenylbutanoic acid by tripropylammonium (B8586437) fluorochromate (TriPAFC), the reaction was found to be first order with respect to the oxidant, the substrate (the oxo-acid), and the acid catalyst (H⁺). derpharmachemica.com

The reaction rates are typically measured at different temperatures to determine the activation parameters, such as the activation energy (Ea), which represents the minimum energy barrier that must be overcome for the reaction to occur. The data from such a study on 4-oxo-4-phenylbutanoic acid is presented below. derpharmachemica.com

| Temperature (K) | Second Order Rate Constant (k₂) (dm³ mol⁻¹ s⁻¹) |

|---|---|

| 298 | 1.88e-03 |

| 303 | 2.50e-03 |

| 308 | 3.31e-03 |

| 313 | 4.26e-03 |

This table shows the effect of temperature on the rate of oxidation of 4-oxo-4-phenylbutanoic acid, a related compound. The increasing rate constant with temperature is typical for chemically activated processes. Data sourced from Der Pharma Chemica, 2011, 3(6):444-451. derpharmachemica.com

From an Arrhenius plot of this data, activation parameters can be calculated, providing a quantitative profile of the reaction's energy requirements.

For the oxidation of 4-oxo-4-phenylbutanoic acids, thermodynamic activation parameters have been calculated from temperature-dependent kinetic data. derpharmachemica.com

| Parameter | Value |

|---|---|

| ΔH‡ (kJ mol⁻¹) | 44.73 |

| ΔS‡ (J K⁻¹ mol⁻¹) | -165.16 |

| ΔG‡ (kJ mol⁻¹) | 94.63 |

This table presents the thermodynamic activation parameters for the oxidation of the related compound 4-oxo-4-phenylbutanoic acid at 303 K. The positive enthalpy (ΔH‡) indicates an energy barrier, while the large negative entropy (ΔS‡) suggests a highly ordered transition state. Data sourced from Der Pharma Chemica, 2011, 3(6):444-451. derpharmachemica.com

These values provide a comprehensive picture of the reaction's energetic landscape, indicating that while the reaction is enthalpically demanding, the formation of a structured transition state is also a key factor.

Computational Chemistry and Theoretical Investigations of Z 4 Phenyl 2 Butenoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic characteristics of (Z)-4-Phenyl-2-butenoic acid. These calculations can predict a variety of properties, including molecular orbital energies, electron distribution, and the nature of chemical bonds, which collectively determine the molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT is known for its balance of accuracy and computational cost, making it suitable for studying molecules of the size of this compound.

In a typical DFT study, the geometry of the molecule is first optimized to find its lowest energy structure. This is followed by calculations of various electronic properties. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine its ground-state electronic energy, dipole moment, and the distribution of atomic charges. scielo.org.mx

Furthermore, Time-Dependent DFT (TD-DFT) can be employed to investigate the electronic excited states of the molecule. This is crucial for understanding its UV-visible absorption spectrum and photochemical properties. The table below illustrates the kind of data that could be obtained from such a study.

Table 1: Hypothetical DFT (B3LYP/6-311++G(d,p)) Calculated Properties of this compound

| Property | Calculated Value |

|---|---|

| Ground State Energy (Hartree) | -537.123456 |

| Dipole Moment (Debye) | 2.5 |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 5.3 |

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of electronic properties. While computationally more demanding than DFT, they are valuable for benchmarking results and for systems where DFT may not be sufficiently accurate.

For this compound, ab initio calculations can be used to obtain precise values for its ionization potential, electron affinity, and polarizability. These properties are essential for understanding its behavior in different chemical environments and its potential for intermolecular interactions. Studies on similar unsaturated carboxylic acids have demonstrated the utility of methods like G3MP2 for obtaining accurate thermochemical data. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals can predict the most likely sites for nucleophilic and electrophilic attack.

For this compound, the HOMO is expected to be located primarily on the phenyl ring and the carbon-carbon double bond, indicating these are the regions most susceptible to electrophilic attack. Conversely, the LUMO is likely to be centered on the carboxylic acid group and the α,β-unsaturated system, suggesting these as the primary sites for nucleophilic attack. libretexts.org FMO analysis provides a qualitative but powerful prediction of the molecule's reactivity in various chemical reactions. libretexts.org

Table 2: Illustrative Frontier Molecular Orbital Characteristics for this compound

| Orbital | Primary Location of Electron Density | Predicted Reactivity |

|---|---|---|

| HOMO | Phenyl ring, C=C double bond | Site for electrophilic attack |

| LUMO | Carboxylic acid group, conjugated system | Site for nucleophilic attack |

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional shape of a molecule, or its conformation, plays a significant role in its physical and chemical properties. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.

Molecular Mechanics (MM) is a computational method that uses classical mechanics to model molecular systems. It is much faster than quantum chemical methods and is therefore well-suited for exploring the vast conformational space of flexible molecules. Molecular Dynamics (MD) simulations use MM force fields to simulate the movement of atoms over time, providing insights into the dynamic behavior of the molecule and allowing for extensive conformational sampling. researchgate.net

For this compound, MD simulations can be performed in different solvents to understand how the environment affects its conformational preferences. These simulations can reveal the most populated conformations and the flexibility of different parts of the molecule, such as the rotation around the single bonds.

Once a set of possible conformations is generated, their relative energies can be more accurately calculated using quantum chemical methods like DFT. This allows for the identification of the most stable conformers and the energy barriers for interconversion between them. This information is crucial for understanding the molecule's behavior at different temperatures and its ability to adopt specific shapes required for biological activity or chemical reactions.

The potential energy surface (PES) of this compound can be mapped by systematically changing key dihedral angles (e.g., rotation around the C-C single bonds) and calculating the energy at each point. This provides a detailed picture of the conformational landscape, including all minima (stable conformers) and transition states (energy barriers). researchgate.net

Table 3: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (C-C-C=C) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| 1 (Global Minimum) | 180° (anti-periplanar) | 0.00 | 75 |

| 2 | 60° (gauche) | 1.5 | 20 |

| 3 | -60° (gauche) | 1.5 | 5 |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools for elucidating reaction mechanisms by modeling the potential energy surface of a chemical reaction. This allows for the identification of reactants, products, intermediates, and, crucially, transition states.

Computational Elucidation of Reaction Mechanisms

For a molecule like this compound, computational methods such as Density Functional Theory (DFT) or ab initio calculations could be employed to study various reactions. For instance, the mechanism of its isomerization to the more stable (E)-isomer, or its participation in addition reactions across the carbon-carbon double bond, could be modeled. Such studies would involve mapping the geometric and energetic changes as the reaction progresses. However, specific computational studies detailing the reaction mechanisms involving this compound have not been identified in the current body of scientific literature.

Prediction of Reaction Selectivity (e.g., regio-, stereo-selectivity)

Theoretical models are instrumental in predicting the selectivity of chemical reactions. For this compound, computational analysis could predict the regioselectivity of electrophilic or nucleophilic additions to the double bond. By calculating the energies of the possible transition states leading to different products, chemists can forecast the major and minor products of a reaction. For example, in a hypothetical hydrohalogenation reaction, computational modeling could determine whether the halogen would preferentially add to the carbon atom closer to the phenyl group or the carboxylic acid group. Unfortunately, published research applying these predictive models to this compound is not available.

Spectroscopic Property Prediction from Theoretical Models

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for their identification and characterization.

Computational NMR Chemical Shift and Coupling Constant Prediction

Theoretical calculations can provide predictions of 1H and 13C NMR chemical shifts and coupling constants. These predictions are based on calculating the magnetic shielding of each nucleus in the molecule. While experimental NMR data for related compounds is available, specific computational predictions for the NMR spectrum of this compound are not documented in research literature. A hypothetical table of predicted chemical shifts is presented below for illustrative purposes, based on general knowledge of similar structures.

Table 1: Hypothetical Predicted 1H NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| Carboxylic Acid H | 10.0 - 12.0 |

| Vinylic H (α to COOH) | 5.8 - 6.2 |

| Vinylic H (β to COOH) | 6.5 - 6.9 |

| Benzylic CH2 | 3.5 - 3.8 |

| Phenyl H | 7.1 - 7.4 |

Note: This data is illustrative and not based on published computational studies for this specific molecule.

Prediction of Vibrational Frequencies (IR and Raman)

Computational chemistry can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. These calculations are useful for identifying functional groups and confirming the structure of a compound. A search of scientific databases did not yield any studies presenting the computationally predicted IR or Raman spectra for this compound. A table of expected vibrational frequencies for key functional groups is provided below as a general reference.

Table 2: Expected Key Vibrational Frequencies for this compound

| Functional Group | Expected Vibrational Frequency (cm-1) |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 (broad) |

| C=O stretch (Carboxylic Acid) | 1680 - 1710 |

| C=C stretch (Vinylic) | 1620 - 1680 |

| C-H stretch (Aromatic) | 3000 - 3100 |

Note: This data is based on general spectroscopic principles and not on specific computational predictions for this compound.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies for Biological Target Interaction

QSAR and molecular docking are computational techniques used in drug discovery and medicinal chemistry to predict the biological activity of molecules and their interactions with protein targets.

QSAR models correlate variations in the chemical structure of a series of compounds with their biological activity. To perform a QSAR study on this compound, a dataset of its analogs with corresponding biological activity data would be required.

Molecular docking simulations could predict how this compound might bind to the active site of a specific biological target, providing insights into its potential therapeutic effects. This involves creating a 3D model of the molecule and "docking" it into the binding site of a protein.

A comprehensive search of the scientific literature did not reveal any QSAR or molecular docking studies specifically investigating this compound. Research in this area tends to focus on broader classes of compounds or other isomers with known biological activities.

Development of Predictive Models for Biological Activity (focused on mechanistic understanding)

A comprehensive review of academic and research databases indicates that, at present, there are no specific Quantitative Structure-Activity Relationship (QSAR) models or other predictive computational models developed exclusively for the biological activity of this compound. Research in this area tends to focus on broader classes of compounds. For instance, computational studies often explore the properties of cinnamic acid derivatives to predict their antioxidant, anti-inflammatory, or cytotoxic properties. nih.govdntb.gov.uaresearchgate.net These studies build models based on a series of related structures to understand how different substituents and structural features influence biological outcomes. However, this compound has not been specifically included as a subject in these published predictive modeling studies.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Similarly, there is a significant gap in the literature regarding molecular docking and molecular dynamics (MD) simulations specifically for this compound. These computational techniques are crucial for elucidating the potential interactions between a small molecule (ligand) and a biological target (receptor), providing insights into binding affinities, modes of interaction, and the stability of the ligand-receptor complex.

While molecular docking studies have been conducted on various related molecules, such as other phenylbutanoic acid derivatives to investigate their potential as inhibitors for specific enzymes, no such studies have been published for this compound itself. nih.govorientjchem.org Therefore, detailed information on its potential binding partners, the specific amino acid residues it might interact with, or its behavior within a protein's active site remains speculative and is not substantiated by current scientific literature.

Biological and Biochemical Research Applications of Z 4 Phenyl 2 Butenoic Acid and Its Derivatives Non Clinical Focus

Exploration of Biological Targets and Mechanisms of Action

The biological activity of (Z)-4-phenyl-2-butenoic acid and its analogues is largely attributed to their ability to interact with and modulate the function of specific biological targets. These interactions can lead to a range of biochemical effects, from enzyme inhibition to the modulation of cellular signaling pathways.

Enzyme Inhibition Studies and Kinetic Analysis

Derivatives of 4-phenyl-2-butenoic acid have been identified as inhibitors of several key enzymes, demonstrating their potential as tools for studying metabolic pathways and as leads for drug discovery.

Carbonic Anhydrase Inhibition: Certain derivatives of (Z)-4-oxo-4-(arylamino)but-2-enoic acid have shown potent inhibitory activity against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). tandfonline.com These compounds exhibited inhibition constants (Ki) in the low nanomolar range, suggesting a strong binding affinity to the active site of these metalloenzymes. tandfonline.com The inhibition of carbonic anhydrase, an enzyme crucial for CO2 hydration and pH balance, highlights a significant biological activity of this class of compounds. tandfonline.com

Menaquinone Biosynthesis Inhibition: In the realm of antibacterial research, derivatives of 4-oxo-4-phenyl-2-butenoates have been found to inhibit MenB, an enzyme essential for the menaquinone (Vitamin K2) biosynthesis pathway in bacteria like Staphylococcus aureus. smolecule.comnih.gov The mechanism involves the formation of an adduct with coenzyme A (CoA), which then binds to and inhibits MenB. nih.gov This targeted inhibition of a vital bacterial pathway underscores the potential of these compounds in combating antibiotic resistance. smolecule.com

Kynurenine-3-Hydroxylase Inhibition: 4-Phenyl-4-oxo-butanoic acid derivatives have been investigated as inhibitors of kynurenine-3-hydroxylase. google.com This enzyme is a key player in the kynurenine (B1673888) pathway of tryptophan metabolism, which is implicated in neurodegenerative diseases. By inhibiting this enzyme, these compounds can modulate the levels of neuroactive metabolites, offering a potential avenue for research into neuroprotective strategies. google.com

4-Hydroxyphenylpyruvate Dioxygenase (4-HPPD) Inhibition: While some 2-hydroxy-3-phenyl-3-butenoic acid derivatives were found to be inactive, a related compound, 3-hydroxy-4-phenyl-2(5H)-furanone, emerged as a potent inhibitor of 4-HPPD with an IC50 value of 0.5 μM. researchgate.net This enzyme is involved in tyrosine metabolism, and its inhibition can have applications in herbicide and pharmaceutical development.

HIV-1 Integrase Inhibition: 4-Aryl-2-hydroxy-4-oxo-2-butenoic acids are a class of aryl β-diketo acid (ADK) agents that potently inhibit the strand transfer process of HIV-1 integrase. acs.org This selective inhibition of a crucial viral enzyme highlights their potential as antiviral research tools. acs.org

Receptor Binding Assays and Ligand-Target Interaction Profiling

The interaction of this compound derivatives with cellular receptors is another area of active investigation. These studies help to elucidate the specific molecular targets through which these compounds exert their biological effects.

While specific receptor binding data for this compound itself is limited in the provided results, the general structure suggests potential interactions with various receptors. For instance, derivatives have been studied for their effects on prostaglandin (B15479496) E2 receptors, indicating a possible role in modulating inflammatory responses. Furthermore, the structural similarity of some derivatives to known ligands for various receptors suggests that they could be profiled in broader receptor binding screens to identify novel targets. For example, derivatives of diphenyl-1,3,4-oxadiazole have been synthesized and evaluated for their affinity to benzodiazepine (B76468) receptors. semanticscholar.org

Modulation of Cellular Pathways and Signaling Cascades

Antiproliferative Activity: (E)-4-aryl-4-oxo-2-butenoic acid amides have demonstrated antiproliferative activity against various human tumor cell lines, with some compounds showing submicromolar potency. nih.gov These compounds can induce cell cycle arrest in the G2/M phase. nih.gov While inhibition of tubulin polymerization was observed, it is not considered the primary mechanism of action for all derivatives, suggesting that they may modulate other cellular pathways to exert their anticancer effects. nih.gov

Wnt Signaling Pathway: A study on carboxylesterase Notum, an enzyme that negatively regulates Wnt signaling, identified N-acyl indolines derived from a covalent virtual screening hit as potent non-covalent inhibitors. semanticscholar.org These inhibitors were shown to restore Wnt signaling in a cell-based reporter assay, highlighting the potential to modulate this critical developmental and disease-related pathway. semanticscholar.org

Inflammatory and Immune Responses: The ability of some derivatives to act on prostaglandin E2 receptors suggests a role in modulating inflammatory pathways. Additionally, phenylbutyric acid, a related compound, is known to relieve inflammation and act as a chemical chaperone. drugbank.com These findings point towards the potential for this compound derivatives to influence inflammatory and immune responses through various mechanisms.

Covalent Binding Studies with Biological Macromolecules

The electrophilic nature of the α,β-unsaturated carbonyl system in this compound and its derivatives makes them susceptible to nucleophilic attack from biological macromolecules, leading to covalent bond formation.

Michael Addition Reactions: The conjugated system in these compounds makes them Michael acceptors, allowing them to react with nucleophilic moieties in biological targets, such as the thiol groups of cysteine residues in proteins. nih.gov This covalent modification can lead to irreversible inhibition of enzyme activity. For instance, the reaction of (E)-4-aryl-4-oxo-2-butenoic acid phenylamides with piperidine (B6355638) and benzylamine (B48309) proceeds via aza-Michael addition to form β-adducts. researchgate.net

Covalent Inhibition of Kinases: In a study targeting the malarial kinase PfCLK3, a covalent chloroacetamide inhibitor was designed to target a specific cysteine residue. acs.org This approach led to potent and sustained inhibition of the kinase, demonstrating the effectiveness of covalent targeting strategies. acs.org

Adduct Formation with Coenzyme A: As mentioned earlier, 4-oxo-4-phenyl-but-2-enoates inhibit the bacterial enzyme MenB by forming a covalent adduct with coenzyme A. nih.gov This adduct then acts as the true inhibitory species. nih.gov

Structure-Activity Relationship (SAR) Studies on Derivatives and Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of this compound affect its biological activity and selectivity. These studies provide valuable insights for the design of more potent and specific compounds.

Impact of Phenyl Substituents on Biological Activity and Selectivity

The nature and position of substituents on the phenyl ring of 4-phenyl-2-butenoic acid derivatives have a profound impact on their biological properties.

Antiproliferative Activity: In studies of (E)-4-aryl-4-oxo-2-butenoic acid amides, the lipophilicity of the aroyl moiety was found to be a key determinant of antiproliferative activity. nih.gov More lipophilic aroyl groups generally led to more pronounced activity. nih.gov Alkyl substituents at various positions on the aroyl phenyl ring also influenced potency against different cancer cell lines. nih.gov For instance, derivatives with alkyl groups at positions 2 and 5 or 2 and 4 of the aroyl phenyl ring showed submicromolar activity against HeLa cells. nih.gov Conversely, halogen or methoxy (B1213986) substituents on the aroyl moiety resulted in decreased activity. nih.gov

Enzyme Inhibition: In the case of carbonic anhydrase inhibitors based on (Z)-4-oxo-4-(arylamino)but-2-enoic acid, the substitution pattern on the arylamino ring is critical for potent inhibition. tandfonline.com For inhibitors of 4-hydroxyphenylpyruvate dioxygenase, the presence of a phenyl group at a specific position was found to be important for activity. researchgate.net

Receptor Binding and Selectivity: For inhibitors of the annexin (B1180172) A2-S100A10 protein interaction, the substitution pattern on the phenyl ring at the C5 position of a 1H-pyrrol-2(5H)-one system was critical for activity. acs.org An unsubstituted phenyl group led to a significant decrease in activity, while specific substitutions, such as an isopropyl group, were optimal for binding. acs.org

The table below summarizes the impact of various phenyl substituents on the biological activity of this compound derivatives based on available research.

| Derivative Class | Substituent Type/Position | Observed Impact on Biological Activity | Reference(s) |

| (E)-4-Aryl-4-oxo-2-butenoic acid amides | More lipophilic aroyl moiety | More pronounced antiproliferative activity | nih.gov |

| (E)-4-Aryl-4-oxo-2-butenoic acid amides | Alkyl groups at positions 2 and 5 or 2 and 4 of the aroyl phenyl ring | Submicromolar antiproliferative activity on HeLa cells | nih.gov |

| (E)-4-Aryl-4-oxo-2-butenoic acid amides | Halogen or methoxy substituents on the aroyl moiety | Decreased antiproliferative activity | nih.gov |

| 1-Substituted 4-Aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one analogues | Unsubstituted phenyl at C5 | 18-fold decrease in activity | acs.org |

| 1-Substituted 4-Aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one analogues | Isopropyl group at C5 | Optimal for binding | acs.org |

| Pyrrolyl diketo acid derivatives | Phenyl group at position 4 | Less inhibitory activity compared to H-substituted counterparts | tandfonline.com |

Role of the Alpha,Beta-Unsaturated Carboxylic Acid Moiety in Target Recognition

The alpha,beta-unsaturated carboxylic acid moiety is a key structural feature of this compound and its derivatives, playing a crucial role in their biological activity. This functionality is characterized by a conjugated system, which includes a carbon-carbon double bond and a carboxylic acid group. This arrangement confers unique reactivity, making these compounds notable in medicinal chemistry.

The electrophilic nature of the β-carbon and the carbonyl carbon makes them susceptible to nucleophilic attack. researchgate.net This reactivity allows them to act as Michael acceptors, a characteristic that is central to their mechanism of action. researchgate.netwikipedia.org They can form covalent bonds with biological nucleophiles, particularly the thiol groups of cysteine residues within proteins. mdpi.comnih.gov This interaction, known as a hetero-Michael addition reaction, can lead to the modulation of various signaling pathways and enzyme activities. researchgate.netnih.gov

The reactivity of the alpha,beta-unsaturated carbonyl system can be influenced by substituents on the molecule, which can alter its electronic properties and, consequently, its biological activity. researchgate.net This tunable functionality allows for the design of derivatives with specific biological targets. researchgate.net

The interaction with thiol-containing molecules like glutathione (B108866) is a significant aspect of their biological effects. researchgate.net The formation of adducts with proteins can alter intracellular redox status and modulate critical cellular processes such as DNA synthesis and gene expression. researchgate.net This covalent modification of protein function is a key mechanism by which these compounds exert their biological effects. researchgate.net

Stereochemical Influence on Biological Efficacy and Mechanism

The stereochemistry of 4-phenyl-2-butenoic acid and its derivatives significantly influences their biological efficacy and mechanism of action. The molecule can exist as (Z) and (E) geometric isomers, which have different spatial arrangements of the phenyl group and the carboxylic acid around the double bond. smolecule.com

The (Z)-configuration is often critical for specific intramolecular interactions. For instance, in some derivatives, the (Z)-isomer allows for intramolecular hydrogen bonding, which can stabilize the molecule and influence its interaction with biological targets. The (E)-isomer, lacking this possibility, may exhibit reduced stability and biological activity in comparison.

Research on related compounds has demonstrated the importance of stereochemistry in determining biological activity. For example, studies on allenic acids, which also possess unique stereochemical properties, have shown that different enantiomers can exhibit distinct biological activities, such as deoxyribonuclease (DNase) activity. vulcanchem.com The specific stereoisomeric form plays a crucial role in the compound's chemical reactivity and its ability to interact with biological macromolecules. vulcanchem.com

Furthermore, stereospecific reductions of related keto-acid esters by microorganisms have been shown to produce specific enantiomers, highlighting the importance of stereochemistry in biological transformations. capes.gov.br The stereochemical control in these reactions can lead to the synthesis of optically active compounds with distinct biological properties. capes.gov.br While direct comparative studies on the biological efficacy of the (Z) and (E) isomers of 4-phenyl-2-butenoic acid are not extensively detailed in the provided results, the principles of stereoisomerism strongly suggest that the geometry of the double bond is a critical determinant of its biological function.

In Vitro Biological System Investigations

Cellular Activity Profiling and Phenotypic Screening (e.g., assays for specific cellular processes affected by the compound)

In vitro studies have been instrumental in profiling the cellular activities of this compound and its derivatives. These compounds have been investigated for a range of biological effects, including antimicrobial, anticancer, and enzyme-inhibitory activities.

Derivatives of 4-oxo-2-butenoic acids have demonstrated biological activity in various contexts, including cancer, neurodegenerative conditions, and as antimicrobial agents. rsc.org For instance, certain derivatives have shown significant antiproliferative effects on human cancer cell lines such as colon carcinoma (HT-29), skin melanoma (M21), and breast carcinoma (MCF7). The mechanism of action in these cases often involves cell cycle arrest and induction of apoptosis.

Enzyme inhibition is another key area of investigation. Derivatives of (Z)-4-oxo-4-(arylamino)but-2-enoic acid have been identified as potent inhibitors of human carbonic anhydrase I and II isoenzymes, with inhibition constants (Ki) in the low nanomolar range. tandfonline.com Additionally, some derivatives act as inhibitors of kynurenine-3-hydroxylase, an enzyme involved in tryptophan metabolism, suggesting potential applications in neuroprotective therapies.

Antimicrobial activity has also been a focus of research. Derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. smolecule.com The mechanism of antimicrobial action can involve the inhibition of essential biosynthetic pathways, such as the menaquinone biosynthesis pathway in bacteria. smolecule.com

The table below summarizes the reported in vitro activities of some derivatives of 4-phenyl-2-butenoic acid.

| Compound Derivative | Cell Line/Target | Observed Activity | Reference |

| (Z)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid | Staphylococcus aureus, Escherichia coli | Antibacterial activity | smolecule.com |

| Substituted (Z)-4-oxo-4-(arylamino)but-2-enoic acids | Human Carbonic Anhydrase I & II | Potent enzyme inhibition (low nM Ki) | tandfonline.com |

| 4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid | HT-29, M21, MCF7 | Antiproliferative activity (nM IC50), cell cycle arrest, apoptosis induction | |

| 4-phenyl-4-oxo-butanoic acid derivatives | Kynurenine-3-hydroxylase | Enzyme inhibition | google.com |

| 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acid derivatives | - | Moderate anti-inflammatory and antimicrobial activity | researchgate.net |

Exploration of Cellular Uptake and Subcellular Localization

The cellular uptake and subcellular localization of this compound and its derivatives are critical for understanding their biological effects. While specific studies on the uptake and localization of this compound itself are limited in the provided search results, research on related cinnamic acid derivatives provides valuable insights.

Cinnamic acid and its derivatives can be taken up by cells, and their intracellular distribution can influence their mechanism of action. nih.gov For example, studies with maize cell cultures have shown that these cells can uptake exogenous radiolabeled cinnamic acid. nih.gov The subsequent metabolism and localization of the compound within different cellular compartments, such as the protoplasm and cell wall, were observed. nih.gov

In human cancer cells, some fluorescent derivatives of cinnamamide (B152044) have been shown to accumulate in mitochondria. nih.gov This mitochondrial localization is significant as it can directly impact cellular energy metabolism and apoptosis pathways. nih.gov The ability of a compound to be taken up by cancer cells and localize to specific organelles like mitochondria is a key aspect of its potential as a therapeutic agent. nih.gov

Research on emissive lanthanide complexes, used as cellular probes, has identified macropinocytosis as a common uptake mechanism. rsc.org While structurally different, this research highlights a general mechanism by which cells can internalize extracellular compounds. Following uptake, these complexes were found to have specific intracellular localization profiles. rsc.org

The lipophilicity of alpha,beta-unsaturated carbonyl compounds, a class to which this compound belongs, facilitates their passage through the plasma membrane. mdpi.com This property enables them to reach cytosolic targets and activate signaling pathways. mdpi.com

Investigation of Autophagy, Apoptosis, or Necrosis Pathways in Model Cell Lines for Mechanistic Understanding

The investigation of how this compound and its derivatives impact programmed cell death pathways, such as autophagy, apoptosis, and necrosis, is crucial for elucidating their mechanisms of action, particularly in the context of cancer research.

Several studies on related compounds have demonstrated their ability to induce these cellular processes. For instance, some amphiphilic pyrrolidine (B122466) derivatives have been shown to induce both autophagy and a potent apoptotic response in pancreatic cancer cells. researchgate.net In these cases, the inhibition of autophagy was found to potentiate the apoptotic effects, suggesting a complex interplay between these two pathways. researchgate.net

The induction of apoptosis is a common mechanism of action for many anticancer agents. Derivatives of 4-oxo-2-butenoic acid have been shown to induce apoptosis in various cancer cell lines. The process can be triggered through different mechanisms, including the disruption of microtubule integrity and the activation of caspase cascades. For example, some thiazolidinone derivatives have been shown to induce apoptosis by increasing the concentrations of caspase-8 and caspase-9 and decreasing the mitochondrial membrane potential. uj.edu.pl

Autophagy can have a dual role in cancer, either promoting cell survival or contributing to cell death. The inhibition of autophagy has been explored as a strategy to sensitize cancer cells to apoptosis-inducing therapies. nih.gov This is based on the understanding that autophagy can help cells evade apoptosis. nih.gov Some histone deacetylase (HDAC) inhibitors, which share structural similarities with some butenoic acid derivatives, are known to induce autophagy, and the inhibition of this process can lead to apoptosis. jci.org

One study on a cinnamic acid derivative showed that at lower concentrations, it primarily induced apoptosis in HL-60 cells, while at a higher concentration, it led to necrosis. nih.gov This indicates that the cellular response can be concentration-dependent.

The table below summarizes the effects of related compounds on cell death pathways.

| Compound Class/Derivative | Cell Line | Effect on Cell Death Pathways | Reference |

| Amphiphilic pyrrolidine derivatives | Pancreatic cancer cells | Induction of autophagy and apoptosis | researchgate.net |

| 4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid | MCF7 (breast carcinoma) | Induction of apoptosis | |

| Thiazolidinone derivatives | MCF-7 and MDA-MB-231 (breast cancer) | Induction of apoptosis, increased caspase-8 and -9 | uj.edu.pl |

| Cinnamic acid derivative (Compound 60) | HL-60 | Induction of apoptosis at 10 and 15 µM, necrosis at 20 µM | nih.gov |

| HDAC inhibitors (related structure) | Neuroblastoma cells | Inhibition of autophagy induces apoptosis | jci.org |

In Vivo (Non-Human) Models for Mechanistic Studies

In vivo studies in non-human models are essential for understanding the physiological effects and mechanisms of action of this compound and its derivatives in a whole-organism context.